

PIK-75 Solubility and Key Data

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Compound Focus: **Pik-75**

CAS No.: 945619-31-8

Cat. No.: S784197

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Parameter	Value	Details / Additional Data
Solubility in DMSO	≥ 30 mg/mL (61.38 mM) [1]	Also reported as 98 mg/mL (200.51 mM) [2] and ≥8.15 mg/mL with gentle warming [3].
Molecular Weight	488.74 g/mol [2] [1] [3]	-
Molecular Formula	C ₁₆ H ₁₄ BrN ₅ O ₄ S·HCl [2] [1] [4]	-
Recommended Stock Storage	Below -20°C, desiccated [2] [1] [3]	Prepare stock solutions in fresh, dry DMSO [2].
Primary Targets (IC ₅₀)	p110α (5.8 nM), DNA-PK (2 nM) [2] [1] [3]	Also inhibits p110γ (76 nM); highly selective over p110β (1.3 μM) [2] [1].

Experimental Protocols

The provided methodologies are adapted from supplier documentation and research publications to guide your experimental work with **PIK-75** [2].

Preparation of Stock and Working Solutions

- **Stock Solution:** Dissolve **PIK-75** in fresh, dry DMSO to prepare a concentrated stock solution (e.g., 10-30 mM). Aliquot and store at **-20°C or below** under desiccating conditions to maintain stability and prevent water absorption, which can reduce solubility [2] [1].
- **Working Solution for Cell Culture:** Dilute the stock solution into your pre-warmed cell culture medium to achieve the desired final concentration. Gently warm the stock solution if needed and mix thoroughly. It is recommended to prepare and use working solutions on the same day [1].

In-vitro Kinase Inhibition Assay

This protocol measures the direct inhibition of PI3K enzyme activity by **PIK-75** [2].

- **Reaction Setup:** In a 50 μL volume, combine 20 mM HEPES (pH 7.5), 5 mM MgCl_2 , 180 μM phosphatidyl inositol, and the PI3K enzyme.
- **Initiation and Incubation:** Start the reaction by adding 100 μM ATP (containing a tracer of $[\gamma\text{-}^{32}\text{P}]\text{ATP}$). Incubate for **30 minutes at room temperature**.
- **Termination and Detection:** Stop the reaction with 50 μL of 1 M HCl. Extract the radioactive phospholipids with 100 μL of chloroform/methanol (1:1 v/v) and 250 μL of 2 M KCl. Quantify the product by liquid scintillation counting.
- **IC₅₀ Calculation:** Serially dilute **PIK-75** in DMSO, generate a concentration versus enzyme inhibition curve, and analyze it using software like GraphPad Prism to determine the half-maximal inhibitory concentration (IC₅₀) [2].

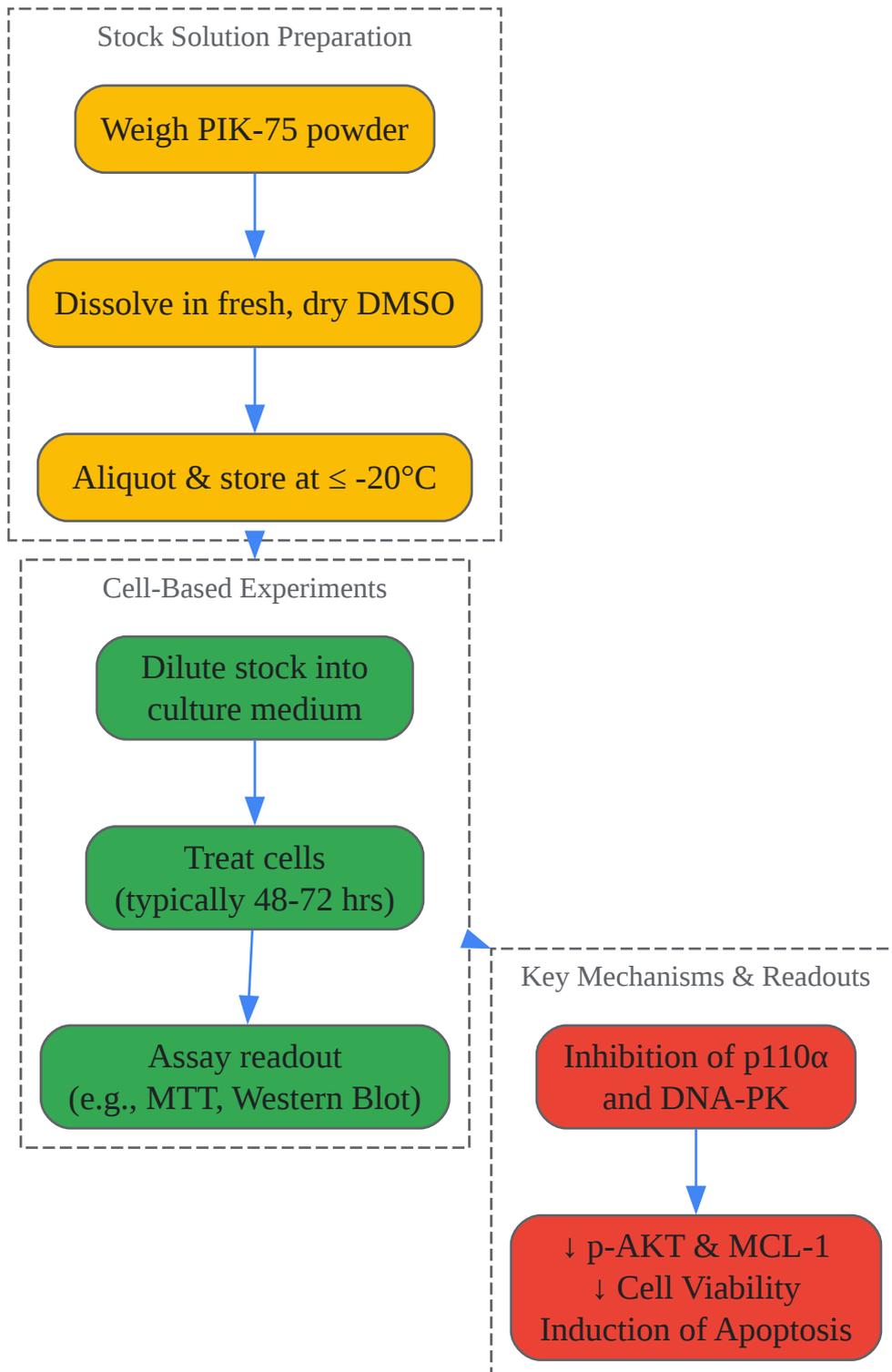
Cell-Based Viability/Proliferation Assay (MTT Assay)

This protocol assesses the compound's effect on cell viability [2].

- **Cell Seeding and Treatment:** Seed cells in a 24-well plate and allow them to adhere. Treat cells with **PIK-75** at various concentrations (e.g., 0-10 μM) for the desired duration (e.g., **48-72 hours**).
- **MTT Incubation:** Add MTT reagent to each well and incubate for **~3.5 hours at 37°C**.
- **Solubilization and Measurement:** Add 10% SDS in 0.01 M HCl to each well to solubilize the formazan crystals overnight. Transfer samples to a 96-well microplate and measure the absorbance at **570 nm with a 690 nm reference** wavelength.

Experimental Workflow and Mechanism of Action

The diagram below outlines the key stages of working with **PIK-75** in a research setting, from stock preparation to assessing its cellular effects.



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Workflow for using **PIK-75** from stock preparation to mechanistic analysis.

Advanced Research and Formulation Strategies

A significant challenge with **PIK-75** is its **poor solubility in aqueous solutions**, which limits its use in vivo [5]. Recent research addresses this with novel delivery systems:

- **Nanoparticle Encapsulation:** **PIK-75** has been successfully encapsulated in organic core High-Density Lipoprotein-like Nanoparticles (oc-HDL NPs) that target the Scavenger Receptor Class B Type 1 (SR-B1), often overexpressed in cancer cells [5].
- **Enhanced Efficacy:** This formulation, **PIK-75 oc-HDL NP**, specifically delivers **PIK-75** to cancer cells, potently inducing cell death in vitro and in vivo in prostate cancer models, and demonstrates efficacy in overcoming drug resistance where free **PIK-75** may be less effective [5].

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References

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To cite this document: Smolecule. [PIK-75 Solubility and Key Data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b784197#pik-75-solubility-dmsol>]

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